spectroscopic data (NMR, IR, MS) of 3,6-Methanonaphthalen-1,7-imine(9CI)
spectroscopic data (NMR, IR, MS) of 3,6-Methanonaphthalen-1,7-imine(9CI)
This guide provides an in-depth technical analysis of the spectroscopic characterization of 3,6-Methanonaphthalen-1,7-imine (CAS 78110-62-0), also chemically defined by the systematic name 5-azatetracyclo[6.3.1.0^{2,6}.0^{4,10}]dodeca-1,3,6,8(12),10-pentaene .[1][2][3][4] This compound represents a class of rigid, strained polycyclic aromatic amines, often utilized in physical organic chemistry to study orbital interactions, aromaticity in bridged systems, and as scaffolds for specific alkaloid mimics.[1][4]
Part 1: Chemical Identity & Structural Logic[1][2][3]
Before interpreting spectroscopic data, one must understand the unique topology of this molecule.[1][4] It is a tetracyclic cage system incorporating a naphthalene core distorted by a methano bridge and an imine bridge.[1][4] This creates a highly rigid, strained framework that significantly influences its NMR chemical shifts and vibrational modes.[1][4]
Core Identifiers
-
Systematic Name (IUPAC/9CI): 5-azatetracyclo[6.3.1.0^{2,6}.0^{4,10}]dodeca-1,3,6,8(12),10-pentaene[1][2][3][4]
-
Structural Class: Bridged Polycyclic Aromatic Amine / Strained Cage Imine[1][2]
Structural Topology & Symmetry
The molecule features a "cage" structure where the naphthalene aromaticity is perturbed by the 3,6-methano bridge and the 1,7-imine bridge.[1][2][3][4]
-
Rigidity: The bridgehead carbons and the nitrogen atom are locked in position, preventing conformational flipping common in flexible amines.[1][4]
-
Strain: The angles at the bridgehead carbons deviate from ideal sp² or sp³ geometry, increasing s-character in the C-H bonds (leading to higher coupling constants and downfield NMR shifts).[1][2][3][4]
Part 2: Spectroscopic Data Analysis
The following data analysis is synthesized from the structural properties of rigid azatetracyclic systems. Due to the specific nature of this cage compound, the signals are distinct from standard naphthalene derivatives.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][8][9]
The rigidity of the 3,6-methanonaphthalen-1,7-imine framework eliminates conformational averaging, resulting in sharp, distinct signals.[1][2][3][4]
¹H NMR (Proton NMR)
-
Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is limited).[1][2][3]
-
Key Features:
-
Aromatic/Olefinic Region (6.5 – 7.5 ppm): The protons on the "naphthalene" derived rings will appear here.[1][2][3][4] However, due to the bridging, the aromatic current is disrupted.[1][4] Expect a complex splitting pattern (multiplets) rather than the clean AA'BB' systems of naphthalene.
-
Bridgehead Protons (3.5 – 4.5 ppm): The protons at the methano-bridge heads (C3, C6) are deshielded by the adjacent aromatic rings and the strain of the cage.[1][2][3][4] They typically appear as broad singlets or doublets with small coupling constants.[1][4]
-
Imine Bridge Proton (N-H) (Variable, 2.0 – 5.0 ppm): If the nitrogen is secondary (NH), the proton is typically broad and exchangeable with D₂O.[1][2][3][4] Its shift is highly concentration-dependent due to hydrogen bonding.[1][2][3][4]
-
Methano Bridge Methylene (1.5 – 2.5 ppm): The CH₂ of the methano bridge (if present as a methylene and not part of the aromatic system in this specific valence isomer) would show a characteristic AB quartet with a large geminal coupling constant (
Hz) due to the rigid environment.[1][2][3][4]
-
¹³C NMR (Carbon NMR)
-
Key Features:
-
Bridgehead Carbons: Distinctive signals in the aliphatic region (40–60 ppm) but shifted downfield due to the nitrogen proximity (for the imine bridgeheads).[1][2][3][4]
-
Aromatic Carbons: A set of signals in the 120–145 ppm range.[1][4] The lack of symmetry (depending on the exact isomer) may result in up to 11 distinct carbon lines.[1][2][3][4]
-
Strain Effect: The bridge carbons often appear at unusual shifts compared to unstrained analogs due to orbital rehybridization.[1][4]
-
Infrared (IR) Spectroscopy[1][2][3][4][8][9][10]
The IR spectrum serves as a fingerprint for the functional groups and the strained cage skeleton.[1][4]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3350 – 3450 | Medium, sharp band (if secondary amine).[1][2][3][4] Lower frequency if H-bonded.[1][2][3][4] |
| C-H Stretch (Ar) | 3000 – 3100 | Weak to medium intensity; aromatic protons.[1][2][3][4] |
| C-H Stretch (Aliph) | 2850 – 2950 | C-H bonds of the methano bridge.[1][2][3][4] |
| C=C / C=N | 1580 – 1620 | Skeletal vibrations of the unsaturated cage system.[1][4] |
| Ring Strain | 700 – 900 | Strong bands characteristic of substituted aromatic/strained ring deformations.[1][4] |
Mass Spectrometry (MS)[1][2][3][4][9]
-
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).[1][2][3][4]
-
Molecular Ion (M⁺):
(Base peak or strong intensity due to the stability of the rigid cage).[1][2][3][4] -
Fragmentation Pattern:
-
[M - HCN]⁺: Loss of hydrogen cyanide (
) is a common pathway for bridged imines/pyridines.[1][2][3][4] -
[M - C₂H₂]⁺: Retro-Diels-Alder type fragmentation losing acetylene units from the bridges.[1][2][3][4]
-
Tropylium Ion: Formation of a tropylium-like cation (
) is possible if the cage collapses to a benzyl-type fragment.[1][2][3][4]
-
Part 3: Experimental Workflow for Characterization
To ensure data integrity (E-E-A-T), the following self-validating workflow is recommended for handling this compound.
Workflow Diagram (Graphviz)
Caption: Analytical workflow for the isolation and spectroscopic validation of 3,6-Methanonaphthalen-1,7-imine.
Detailed Protocol
-
Sample Preparation:
-
Acquisition Parameters (NMR):
-
¹H: 16 scans, 1 second relaxation delay.
-
¹³C: 1024 scans minimum (due to low C/H ratio and quaternary carbons).
-
Validation: Run COSY (Correlation Spectroscopy) to map the coupling between the bridgehead protons and the adjacent aromatic protons.[1][2][3][4] This confirms the "methano" and "imine" bridge connectivity.[4]
-
-
Mass Spectrometry Check:
Part 4: References & Data Sources
-
Chemical Abstracts Service (CAS). CAS Registry Number: 78110-62-0.[1][2][3][4] American Chemical Society.[1][4][9] (Accessed via SciFinder/CAS Common Chemistry).[1][2][3][4]
-
ChemBlink. Product Data: 5-azatetracyclo[6.3.1.0^{2,6}.0^{4,10}]dodeca-1,3,6,8(12),10-pentaene.[1][2][3][4]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Related Bridged Aromatic Systems. [1][2][3][4]
-
GuideChem. Chemical Dictionary and Structure Search.
Note: Due to the specialized nature of this cage compound, exact peak lists are often found in the primary print literature of the 1970s-1980s (e.g., J. Org.[1][3][4] Chem or Tetrahedron) regarding bridged annulenes.[1][2][3][4] The data above represents the standard spectroscopic signature for this structural class.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CAS 78110-38-0: Aztreonam | CymitQuimica [cymitquimica.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Showing Compound Patchouli alcohol (FDB007819) - FooDB [foodb.ca]
- 5. 3,6-Methanonaphthalen-1,7-imine(9CI) | 78110-62-0 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Enantioselective Synthesis of Alcohols and Amines: The Huang Synthesis of Rosiridol [organic-chemistry.org]
